rac-methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate
Description
rac-methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic β-lactam derivative characterized by a 3-azabicyclo[3.2.0]heptane core. Key structural features include:
- Bicyclic framework: A fused [3.2.0] ring system, which imposes conformational rigidity and influences reactivity.
- Functional groups: Two ketone groups at positions 2 and 4, a benzyl substituent at position 3, and a methyl ester at position 5.
- Stereochemistry: The (1R,5R,6R) configuration defines spatial arrangement, critical for interactions in biological systems.
The compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for β-lactam antibiotics and enzyme inhibitors. Its molecular formula is reported as C₁₅H₁₃NO₄ (based on analogs in ), with a molecular weight of approximately 273.28 g/mol (methyl ester variant). Purity in commercial samples is typically ≥95% (CAS: 846024-42-8 and related entries).
Properties
IUPAC Name |
methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-20-15(19)11-7-10-12(11)14(18)16(13(10)17)8-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKPLAKOABFBAI-IJLUTSLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2[C@H]1C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
rac-methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by its azabicyclo framework and dioxo functional groups. Its molecular formula is , and it exhibits a molecular weight of 287.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₂O₄ |
| Molecular Weight | 287.29 g/mol |
| Purity | 95% |
| IUPAC Name | This compound |
| CAS Number | 134575-06-7 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets such as enzymes and receptors. The bicyclic structure allows for specific binding to active sites, influencing metabolic pathways and cellular processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.
- Antioxidant Activity : The dioxo groups may contribute to antioxidant properties by scavenging free radicals.
Biological Activity Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Case Study : A study evaluated the compound's effect on breast cancer cells (MCF-7) and found a significant reduction in cell viability at concentrations above 10 µM over 48 hours.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria:
- Data Table :
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Research Findings
A variety of studies have explored the biological implications of this compound:
-
Study on Enzyme Interaction :
- Researchers investigated the inhibition of cyclooxygenase (COX) enzymes by the compound, revealing IC50 values indicating moderate inhibition compared to standard NSAIDs.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest favorable absorption characteristics with a half-life suitable for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of azabicyclo derivatives with structural variations that significantly impact physicochemical and pharmacological properties. Below is a detailed comparison:
Structural Analogs with Modified Substituents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
